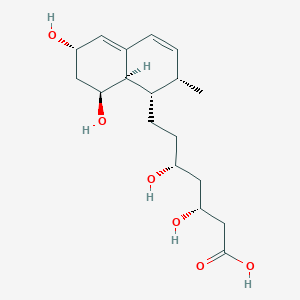
2-(N-Bis(2-pyrenylethyl)methylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-Bis(2-pyrenylethyl)methylamino)ethanol, also known as BPEA, is a chemical compound that has been widely used in scientific research applications. It is a fluorescent probe that can be used to detect and measure the presence of certain molecules in biological systems. BPEA has shown promising results in various studies, and its potential uses in the field of biochemistry and medicine are being explored.
Mécanisme D'action
The mechanism of action of 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol involves its ability to bind to specific molecules in biological systems. When 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol binds to its target molecule, it undergoes a conformational change that results in the emission of fluorescent light. This fluorescence can be detected and measured, providing information about the presence and concentration of the target molecule.
Effets Biochimiques Et Physiologiques
2-(N-Bis(2-pyrenylethyl)methylamino)ethanol has been shown to have minimal biochemical and physiological effects on biological systems. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that the use of 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol in certain experiments may require careful consideration of its potential effects on the system being studied.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol in lab experiments offers several advantages, including its high sensitivity and specificity for detecting target molecules, its ease of use, and its compatibility with a variety of experimental techniques. However, there are also limitations to its use, such as its potential interference with other fluorescent probes and its limited ability to penetrate certain biological membranes.
Orientations Futures
There are several potential future directions for the use of 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol in scientific research. These include the development of new and improved synthesis methods, the exploration of new applications for 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol in the fields of medicine and biochemistry, and the refinement of existing experimental techniques for using 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol as a tool for studying biological systems. Additionally, further research is needed to fully understand the potential limitations and drawbacks of using 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol in lab experiments.
Méthodes De Synthèse
The synthesis of 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol involves a series of chemical reactions that result in the formation of the final product. The process involves the use of various reagents and solvents, and it requires careful monitoring and control of reaction conditions. The exact details of the synthesis method may vary depending on the specific application and desired properties of the final product.
Applications De Recherche Scientifique
2-(N-Bis(2-pyrenylethyl)methylamino)ethanol has been used in a variety of scientific research applications, including fluorescence microscopy, protein labeling, and drug discovery. It can be used to detect and measure the presence of specific molecules in biological systems, such as proteins, nucleic acids, and lipids. 2-(N-Bis(2-pyrenylethyl)methylamino)ethanol has also been used as a tool for studying the structure and function of biological molecules, as well as for developing new drugs and therapies.
Propriétés
Numéro CAS |
144674-75-9 |
|---|---|
Nom du produit |
2-(N-Bis(2-pyrenylethyl)methylamino)ethanol |
Formule moléculaire |
C39H33NO |
Poids moléculaire |
531.7 g/mol |
Nom IUPAC |
2-[1,5-di(pyren-1-yl)pentan-3-ylamino]ethanol |
InChI |
InChI=1S/C39H33NO/c41-24-23-40-33(19-15-25-7-9-31-13-11-27-3-1-5-29-17-21-34(25)38(31)36(27)29)20-16-26-8-10-32-14-12-28-4-2-6-30-18-22-35(26)39(32)37(28)30/h1-14,17-18,21-22,33,40-41H,15-16,19-20,23-24H2 |
Clé InChI |
LITITMRWKOQBML-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCC(CCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)NCCO |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCC(CCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)NCCO |
Autres numéros CAS |
144674-75-9 |
Synonymes |
2-(N-bis(2-pyrenylethyl)methylamino)ethanol BPAE-EM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



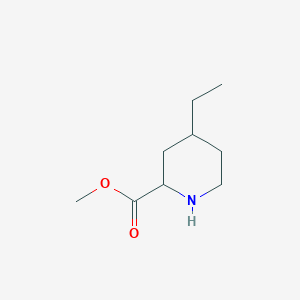
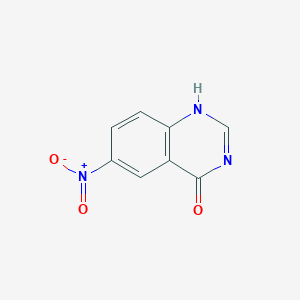
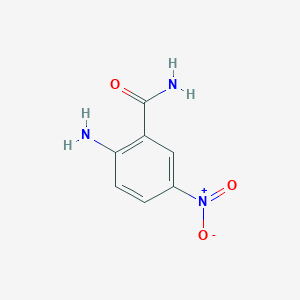
![(6aR,9S)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B117978.png)
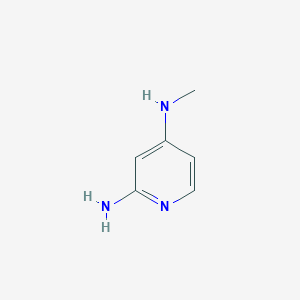
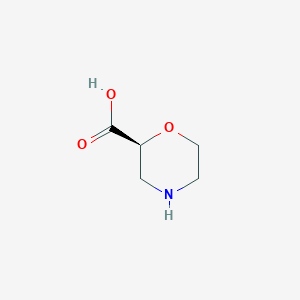
![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)
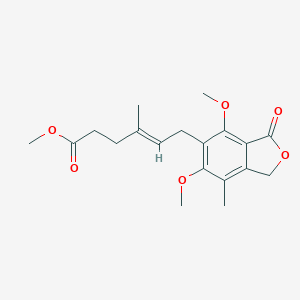
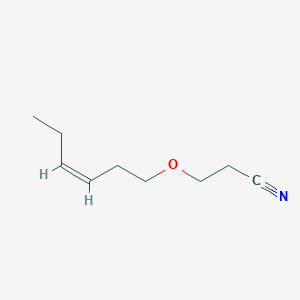
![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)


